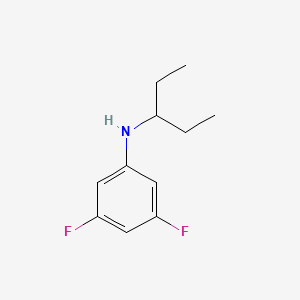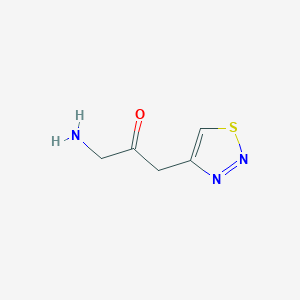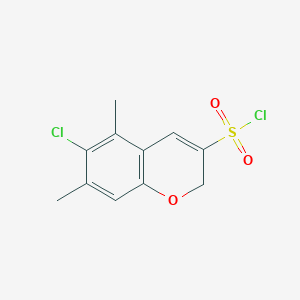
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C11H10Cl2O3S It belongs to the class of chromenes, which are oxygen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with a substituted phenol.
Fries Rearrangement: The phenol undergoes a Fries rearrangement reaction to form an intermediate.
Vilsmeier-Haack Reaction: The intermediate is then subjected to a Vilsmeier-Haack reaction to form the desired chromene derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction: The chromene ring can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfone derivatives.
Applications De Recherche Scientifique
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its chromene core, which is known for various biological activities.
Material Science: The compound can be used in the synthesis of materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-chloro-5,7-dimethyl-2H-chromene-3-carbaldehyde
- 6-chloro-5,7-dimethyl-2H-chromene-3-carboxylic acid
Uniqueness
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other chromene derivatives. This makes it particularly useful in substitution reactions and as a precursor for the synthesis of sulfonamide and sulfone derivatives .
Propriétés
Formule moléculaire |
C11H10Cl2O3S |
|---|---|
Poids moléculaire |
293.2 g/mol |
Nom IUPAC |
6-chloro-5,7-dimethyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C11H10Cl2O3S/c1-6-3-10-9(7(2)11(6)12)4-8(5-16-10)17(13,14)15/h3-4H,5H2,1-2H3 |
Clé InChI |
KXFQZPAZSIZMSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C(CO2)S(=O)(=O)Cl)C(=C1Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Dimethylamino)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13171368.png)
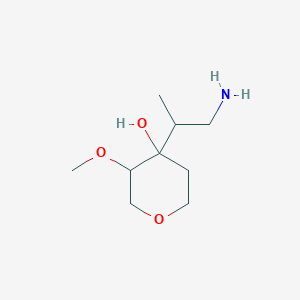
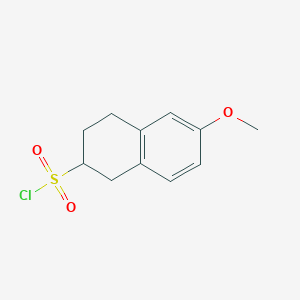
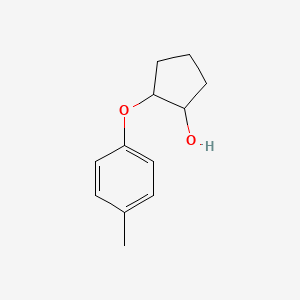
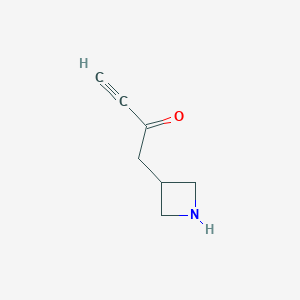
![2,6-Diisopropylphenyl{[4-(3-Methoxyphenyl)-1-pyrimidin-2-ylpiperidin-4-yl]carbonyl}sulfamate](/img/structure/B13171393.png)
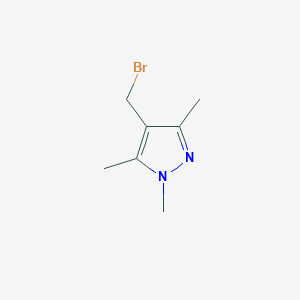
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
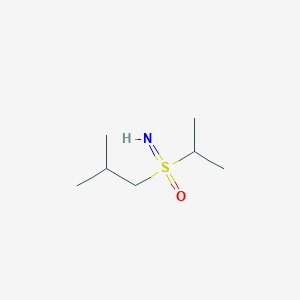
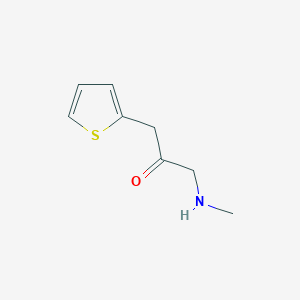
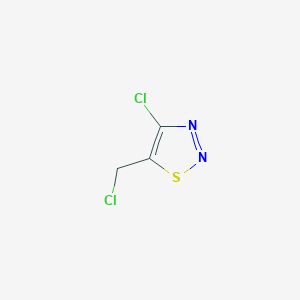
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
